PPAR|A/|A agonist 2

PPARα PPARδ Transactivation Assay

PPAR|A/|A agonist 2 (also cataloged as PPARα/γ agonist 4, compound 14; MedChemExpress Cat. No.

Molecular Formula C25H20O3
Molecular Weight 368.4 g/mol
Cat. No. B12394109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPAR|A/|A agonist 2
Molecular FormulaC25H20O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC3=CC=CC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C25H20O3/c26-25(27)24(17-21-11-6-10-20-9-4-5-12-23(20)21)28-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16,24H,17H2,(H,26,27)
InChIKeyQZISCDIMRVFENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPAR|A/|A agonist 2 (PPARα/δ Dual Agonist): Baseline Identity, Receptor Engagement Profile, and Procurement-Relevant Distinctions


PPAR|A/|A agonist 2 (also cataloged as PPARα/γ agonist 4, compound 14; MedChemExpress Cat. No. HY-162123) is a synthetic, small-molecule dual agonist of the human peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ/PPARβ/δ). In cell-based transactivation assays, the compound activates human PPARα with an EC50 of 3255 nM and human PPARδ with an EC50 of 1475 nM . The molecule carries a molecular weight of 590.05 g/mol (C₃₁H₃₂ClF₄N₃O₂) and is reported to exhibit anti-inflammatory effects in preclinical models . Because PPAR-targeted research and drug development depend exquisitely on subtype-selectivity fingerprints and potency windows, this compound's dual α/δ profile with a defined EC50 ratio distinguishes it from single-subtype agonists and from other dual/pan agonists that display markedly different potency and selectivity signatures.

PPAR|A/|A agonist 2 (PPARα/δ Dual Agonist): Why Simple Replacement by Another In-Class PPAR Modulator Is Scientifically Unsound


PPAR agonists are not interchangeable. Even compounds grouped as 'dual PPARα/δ agonists' diverge dramatically in subtype potency, efficacy, selectivity ratio, and off-target profiles. For example, elafibranor exhibits PPARα EC50 values in the 45–175 nM range , whereas PPAR|A/|A agonist 2 displays substantially higher EC50 values (3255 nM and 1475 nM, respectively) . Such differences translate into distinct transcriptional outputs, therapeutic windows, and in vivo pharmacology. Selecting a compound based solely on 'PPARα/δ agonist' classification ignores the quantitative parameters that define experimental reproducibility and translational relevance. The evidence below demonstrates why PPAR|A/|A agonist 2 occupies a specific, quantifiable position within the PPAR modulator landscape that cannot be replicated by the nearest commercially available analogs.

PPAR|A/|A agonist 2 (PPARα/δ Dual Agonist): Head-to-Head Quantitative Differentiation Against the Closest Comparators


PPARα/δ Dual Agonist Potency Cross-Comparison: PPAR|A/|A Agonist 2 Versus Elafibranor

PPAR|A/|A agonist 2 activates human PPARα with an EC50 of 3255 nM and human PPARδ with an EC50 of 1475 nM in a cell-based transactivation assay . In contrast, elafibranor (GFT505), the most widely studied clinical-stage PPARα/δ dual agonist, yields PPARα EC50 values of 45 nM and PPARδ EC50 values of 175 nM . Thus, PPAR|A/|A agonist 2 is approximately 72‑fold weaker at PPARα and 8.4‑fold weaker at PPARδ relative to elafibranor. This potency differential is critical: it positions PPAR|A/|A agonist 2 as a lower‑potency tool compound suitable for mechanistic studies where partial or graded receptor activation is desired, rather than for maximal‑efficacy pharmacological intervention.

PPARα PPARδ Transactivation Assay

PPAR Subtype Selectivity Ratio: PPAR|A/|A Agonist 2 vs. GW501516 (PPARδ-Selective) and Fenofibrate (PPARα-Selective)

The selectivity fingerprint of PPAR|A/|A agonist 2, expressed as the ratio of PPARα EC50 to PPARδ EC50, is approximately 2.2 (3255 nM / 1475 nM) . This near‑balanced dual profile contrasts sharply with the selective PPARδ agonist GW501516, which exhibits >1000‑fold selectivity for PPARδ over PPARα (PPARδ EC50 = 1.1 nM) , and with fenofibrate, a PPARα‑selective agonist with an EC50 of 30 µM and a ~10‑fold selectivity over PPARγ . The balanced α/δ ratio of PPAR|A/|A agonist 2 is a distinguishing feature that makes it the preferred probe when both PPARα and PPARδ contributions must be interrogated simultaneously without the confounding dominance of one subtype.

PPAR selectivity Subtype profiling Nuclear receptor

Anti-Inflammatory Activity: PPAR|A/|A Agonist 2 Demonstrates Functional Anti-inflammatory Effects in Preclinical Models

Multiple vendor-independent datasheets report that PPAR|A/|A agonist 2 (compound 14) shows anti-inflammatory effects in preclinical models . While quantitative cytokine‑inhibition data are not publicly available in the primary literature for this specific compound, the recurrent annotation across curated chemical biology databases supports its utility in inflammation‑focused experimental designs. Among PPARα/δ dual agonists, elafibranor has been shown to reduce hepatic inflammation markers in NASH models at doses that achieve plasma exposures commensurate with its higher potency . PPAR|A/|A agonist 2, with its lower potency, may offer a graded anti-inflammatory signal that is more amenable to mechanistic dissection without saturating the receptor system.

Anti-inflammation PPAR pharmacology In vitro model

Chemical Scaffold Uniqueness: PPAR|A/|A Agonist 2 Possesses a Distinct Hydantoin Scaffold Not Shared by Clinical Dual Agonists

The chemical structure of PPAR|A/|A agonist 2 (C₃₁H₃₂ClF₄N₃O₂; MW 590.05) features a chlorophenyl‑pyrazole scaffold conjugated via a hydrazone linker to a tetrahydropyran‑based tail . This scaffold is structurally distinct from the phenoxyacetic acid backbone of elafibranor and the α‑alkoxy‑β‑phenylpropionic acid motif of saroglitazar. Scaffold divergence implies different binding modes within the PPAR ligand‑binding pocket, potentially leading to distinct co‑regulator recruitment profiles and pharmacodynamics. In patent-based tool compounds such as those emerging from WO 2016057656 A1, scaffold novelty is a primary driver of intellectual property and biological selectivity [1].

Chemical structure Scaffold novelty Medicinal chemistry

PPAR|A/|A agonist 2 (PPARα/δ Dual Agonist): Priority Research and Industrial Application Scenarios Grounded in Quantitative Differentiation


Mechanistic Studies Requiring Balanced PPARα/δ Activation Without Subtype Bias

In experimental systems where both PPARα and PPARδ contribute to the phenotype (e.g., hepatic lipid metabolism, macrophage inflammation), the near‑balanced α/δ EC50 ratio of PPAR|A/|A agonist 2 (~2.2) ensures that transcriptional outputs from both receptors are engaged within the same concentration range. This contrasts with GW501516 (>1000‑fold δ‑selective) or fenofibrate (≥10‑fold α‑selective), which would skew the response . Because PPAR|A/|A agonist 2 activates human PPARα with an EC50 of 3255 nM and PPARδ with an EC50 of 1475 nM, typical working concentrations of 1‑10 µM will activate both subtypes to a similar extent .

Tool Compound for Concentration‑Response Pharmacodynamic Profiling of PPARα vs. PPARδ Target Genes

The relatively low potency of PPAR|A/|A agonist 2 facilitates broad concentration‑response analyses (e.g., 0.1–30 µM) without immediate receptor saturation, enabling precise EC50 determinations for downstream target genes. Researchers can quantify differential gene expression signatures driven by PPARα versus PPARδ using the compound's known subtype EC50 ratio as an internal calibration point . Elafibranor, with EC50 values 8‑ to 72‑fold lower, would require much lower concentration ranges and may saturate receptors in typical in‑vitro setups, limiting the dynamic range of the assay .

Inflammation‑Focused Chemical Biology Utilizing a PPARα/δ‑Mediated Anti‑inflammatory Probe

PPAR|A/|A agonist 2 is annotated as exhibiting anti‑inflammatory effects . In models of inflammatory signaling (e.g., LPS‑stimulated macrophage or hepatocyte systems), the compound can be used as a dual PPARα/δ probe to dissect the relative contributions of each subtype to cytokine suppression. Because the compound is not as potent as elafibranor, it can be applied at micromolar concentrations where potential off‑target effects are minimized, and the anti‑inflammatory signal can be titrated against receptor occupancy .

Medicinal Chemistry Benchmarking of Novel PPARα/δ Dual Agonist Scaffolds

The distinct chlorophenyl‑pyrazole‑hydrazone scaffold of PPAR|A/|A agonist 2 provides a reference point for structure‑activity relationship (SAR) campaigns aimed at developing next‑generation PPARα/δ dual agonists. Its EC50 values (PPARα 3255 nM, PPARδ 1475 nM) serve as a performance floor from which improved potency and selectivity can be engineered . Additionally, because the compound is commercially available and structurally characterized, it can be used as a positive control in high‑throughput screening assays designed to identify new chemotypes with enhanced dual‑agonist profiles .

Quote Request

Request a Quote for PPAR|A/|A agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.